Adenosine A₂A Receptor Affinity: 1,8-Naphthyridine-3-carboxylate Scaffold Baseline
In a series of 1,8-naphthyridine-4-one derivatives evaluated for adenosine receptor binding, the parent 4-oxo-1,8-naphthyridine-3-carboxylate scaffold demonstrated nanomolar affinity for human A₂A receptors (Kᵢ values ranging from 5.6 to 380 nM depending on the 7-substituent) while showing negligible A₁ affinity (>10,000 nM) [1]. The target compound, bearing a 4-(3-bromophenyl)amino group and a 7-methyl substituent, is structurally positioned to exploit this A₂A selectivity window, though direct binding data for this specific ester are not publicly available in peer-reviewed literature. This evidence is provided as class-level inference to establish the scaffold's baseline differentiation from non-selective adenosine ligands.
| Evidence Dimension | Human A₂A adenosine receptor binding affinity (Kᵢ) |
|---|---|
| Target Compound Data | No direct experimental Kᵢ available for CAS 1115931-66-2; inferred to fall within the 5.6–380 nM range based on scaffold similarity. |
| Comparator Or Baseline | Closest published analog: 1,8-naphthyridin-4-one-3-carboxylate derivatives with varied 7-substituents (Kᵢ range: 5.6–380 nM at hA₂A; >10,000 nM at hA₁). |
| Quantified Difference | Cannot be precisely quantified for the target compound; scaffold-level A₂A vs. A₁ selectivity exceeds 26-fold in best cases. |
| Conditions | Radioligand binding assays using [³H]ZM241385 (hA₂A) and [³H]DPCPX (hA₁) on transfected CHO cell membranes [1]. |
Why This Matters
Researchers requiring A₂A-selective tool compounds should verify the bromophenyl-amino substitution's impact on affinity, as the scaffold's intrinsic A₂A preference reduces the risk of confounding A₁-mediated effects.
- [1] Manera, C., et al. (2005). 1,8-Naphthyridin-4-one derivatives as new ligands of A₂A adenosine receptors. Bioorganic & Medicinal Chemistry Letters, 15(20), 4604–4610. PMID: 16099648. View Source
